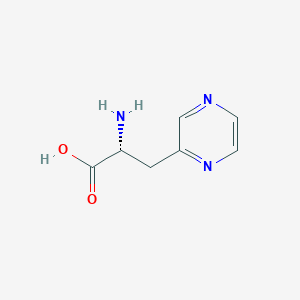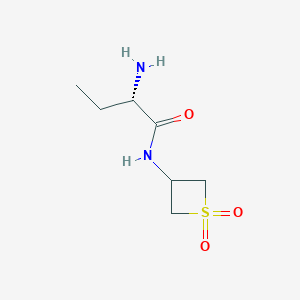
(S)-2-Amino-N-(1,1-dioxidothietan-3-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-N-(1,1-dioxidothietan-3-yl)butanamide is a sulfur-containing heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(1,1-dioxidothietan-3-yl)butanamide typically involves the reaction of 3,5-dibromo-1-(1,1-dioxidothietan-3-yl)-1,2,4-triazole with sodium phenolates and thiophenolate . The oxidation of 5-aryloxy- and 5-phenylsulfanyl-3-bromo-1,2,4-triazoles using hydrogen peroxide is another method to obtain the desired compound . These reactions are usually carried out under controlled conditions to ensure the formation of the thietane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(1,1-dioxidothietan-3-yl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom or the carbon atoms adjacent to the sulfur.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides are commonly used oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, and phenolates are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thietane derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(S)-2-Amino-N-(1,1-dioxidothietan-3-yl)butanamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antidepressant and other therapeutic properties.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Materials Science: The unique properties of the thietane ring make it useful in the development of new materials with specific electronic and mechanical properties.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(1,1-dioxidothietan-3-yl)butanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s sulfur-containing ring can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and result in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Thietane-1,1-dioxide: A simpler analog with similar reactivity but lacking the amino and butanamide groups.
3-Substituted thietane-1,1-dioxides: These compounds have different substituents on the thietane ring, which can alter their chemical and biological properties.
Uniqueness
(S)-2-Amino-N-(1,1-dioxidothietan-3-yl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the amino and butanamide groups allows for additional interactions with biological targets, enhancing its potential as a therapeutic agent .
Properties
Molecular Formula |
C7H14N2O3S |
|---|---|
Molecular Weight |
206.27 g/mol |
IUPAC Name |
(2S)-2-amino-N-(1,1-dioxothietan-3-yl)butanamide |
InChI |
InChI=1S/C7H14N2O3S/c1-2-6(8)7(10)9-5-3-13(11,12)4-5/h5-6H,2-4,8H2,1H3,(H,9,10)/t6-/m0/s1 |
InChI Key |
YMWCDHNTBMRDMV-LURJTMIESA-N |
Isomeric SMILES |
CC[C@@H](C(=O)NC1CS(=O)(=O)C1)N |
Canonical SMILES |
CCC(C(=O)NC1CS(=O)(=O)C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



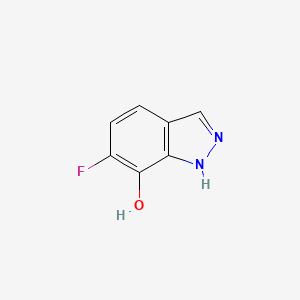
![Tert-butyl 9-cyano-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B15230189.png)
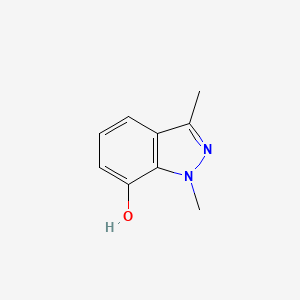

![2-Methoxy-6-azaspiro[3.5]nonanehydrochloride](/img/structure/B15230199.png)
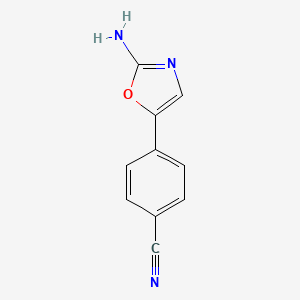
![5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde](/img/structure/B15230201.png)
![tert-Butyl(1R,5S)-1-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B15230217.png)

![(5-Azaspiro[2.4]heptan-1-yl)methanol](/img/structure/B15230244.png)
![6-Amino-2,2-difluorobicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride](/img/structure/B15230248.png)
